molecular formula C10H13BrO B1282847 1-bromo-3-(tert-butoxy)benzene CAS No. 99376-83-7

1-bromo-3-(tert-butoxy)benzene

Cat. No.: B1282847
CAS No.: 99376-83-7
M. Wt: 229.11 g/mol
InChI Key: VABJVORTOJWJHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-bromo-3-(tert-butoxy)benzene involves the reaction of benzyl bromide compounds with 1,1-dimethylethoxy compounds. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the necessary reaction conditions. Safety measures are crucial due to the compound’s flammability and the need to store it in cool, dry, and well-ventilated areas away from fire sources and oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(tert-butoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-bromo-3-(tert-butoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-bromo-3-(tert-butoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-methoxybenzene
  • 1-Bromo-2,3-dimethylbenzene
  • 1-Bromo-4-(1,1-dimethylethoxy)benzene

Uniqueness

1-bromo-3-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABJVORTOJWJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543413
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99376-83-7
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensed isobutylene (100 ml) was added via a dry ice/acetone cold finger, to dichloromethane (70 ml) at −30° C., followed by a solution of 3-bromophenol (21.5 g, 125 mmol) in dichloromethane (30 ml). Trifluoromethanesulphonic acid (1.5 g, 10.0 mmol) was added dropwise, the reaction cooled to −75° C., and stirred for 2 hours. Triethylamine (1.4 ml, 10.0 mmol) was then added, the solution allowed to warm to room temperature and then concentrated in vacuo to remove the isobutylene. The remaining solution was washed with water, dried (Na2SO4), filtered and evaporated to give the desired product as a pale yellow oil, (33 g, slightly impure).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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